

A Comparative Analysis of the Structure-Activity Relationships of Aminopyrazole Isomers

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Compound of Interest

Compound Name: 3-(4-Aminophenyl)pyrazole

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For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, with its isomers demonstrating a wide range of biological activities. This guide provides a comparative overview of the structure-activity relationships (SAR) of 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole isomers, focusing on their applications as anticancer, anti-inflammatory, and kinase-inhibiting agents. The information presented is collated from various studies, and while direct comparative data is limited, this guide aims to provide a clear and objective summary to aid in drug discovery and development efforts.

Anticancer Activity

The anticancer potential of aminopyrazole isomers has been extensively explored, with derivatives showing efficacy against various cancer cell lines. The position of the amino group on the pyrazole ring significantly influences the anticancer activity and the SAR.

3-Aminopyrazole Derivatives

3-Aminopyrazoles have emerged as potent anticancer agents, often functioning as kinase inhibitors.^[1]

Structure-Activity Relationship (SAR) Summary:

- Substitution at N1: Bulky aromatic or heteroaromatic substituents at the N1 position are often crucial for potent activity.

- Substitution at C5: The nature of the substituent at the C5 position can significantly modulate the anticancer potency and selectivity. For instance, in a series of 3-aminopyrazole-based kinase inhibitors, variations at this position led to significant changes in the selectivity profile. [\[1\]](#)
- Fusion to other rings: Pyrazolo[1,5-a]pyrimidines, derived from 3-aminopyrazoles, have shown significant anticancer activity.

Table 1: Anticancer Activity of Representative 3-Aminopyrazole Derivatives

Compound	Target/Cell Line	Activity (IC50/GI50)	Reference
AT7519	Multi-CDK inhibitor	CDK2 (10 nM), SW620 (0.35 μ M), HCT116 (0.34 μ M)	[2]
Compound 24	CDK2/5 inhibitor	Not specified	[3]
Compound 9k	A549, HCT-116, PC-3, MCF-7	2.14 μ M, 3.59 μ M, 5.52 μ M, 3.69 μ M	[4]
Compound 13f	A549, HCT-116, PC-3, MCF-7	1.98 μ M, 2.78 μ M, 4.27 μ M, 4.01 μ M	[4]

4-Aminopyrazole Derivatives

4-Aminopyrazoles have been investigated for their anticancer properties, with some derivatives showing promising activity.

Structure-Activity Relationship (SAR) Summary:

- N-substitution: The substituent on the pyrazole nitrogen plays a role in determining the cytotoxic potential.
- C3 and C5 substitutions: Aryl or heteroaryl groups at these positions are common in active compounds.
- Fused systems: Pyrazolo[4,3-d]pyrimidines derived from 4-aminopyrazoles have demonstrated cytotoxic effects.[\[5\]](#)

Table 2: Anticancer Activity of Representative 4-Aminopyrazole Derivatives

Compound	Target/Cell Line	Activity (IC50)	Reference
Compound 7	MCF-7, HCT-116	11.51 - 21.25 μ M	[5]
Compound 5	HepG2, MCF-7	14.82 μ M, 13.47 μ M	[5]
Compound 4	HepG2, HCT-116, MCF-7	33.75 μ M, 27.25 μ M, 23.42 μ M	[5]

5-Aminopyrazole Derivatives

5-Aminopyrazoles are perhaps the most extensively studied isomers for anticancer activity, with numerous derivatives showing potent inhibition of various cancer cell lines.[\[6\]](#)[\[7\]](#)

Structure-Activity Relationship (SAR) Summary:

- N1-substituents: The nature of the substituent at the N1 position is a key determinant of activity. Phenyl and substituted phenyl groups are commonly found in potent compounds.
- C3-substituents: Introduction of aryl or heteroaryl groups at C3 can enhance anticancer activity.
- C4-substituents: Substitution at the C4 position with groups like cyano or carboxamide can influence potency.
- Fused Systems: Pyrazolo[3,4-d]pyrimidines and other fused heterocycles derived from 5-aminopyrazoles are a rich source of anticancer agents.[\[6\]](#)

Table 3: Anticancer Activity of Representative 5-Aminopyrazole Derivatives

Compound	Target/Cell Line	Activity (IC ₅₀)	Reference
Compound 22	HCT-116, MCF-7	3.18 μ M, 4.63 μ M	[8]
Compound 174	MCF-7, HCT-116	6.50 μ M, 7.80 μ M	[9]
Compound 175	MCF-7, HCT-116	3.74 μ M, 4.93 μ M	[9]
Compound 176	MCF-7, HCT-116	3.18 μ M, 4.63 μ M	[9]
Compound 6b	HNO-97	10.5 μ M	[10]
Compound 6d	HNO-97	10 μ M	[10]
PTA-1	17 human cancer cell lines	Low micromolar range	[11]

Kinase Inhibitory Activity

Aminopyrazole isomers are prominent scaffolds for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

3-Aminopyrazole Derivatives as Kinase Inhibitors

3-Aminopyrazoles are well-established as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs).[1][3][12]

Structure-Activity Relationship (SAR) Summary:

- Hinge Binding: The aminopyrazole core often acts as a hinge-binder, forming crucial hydrogen bonds with the kinase backbone.
- Gatekeeper Mutations: Modifications on the aminopyrazole scaffold have been explored to overcome resistance caused by gatekeeper mutations in kinases like FGFR.[12]
- Selectivity: Small modifications to the pyrazole ring can significantly impact the selectivity profile of the inhibitors.[1]

Table 4: Kinase Inhibitory Activity of Representative 3-Aminopyrazole Derivatives

Compound	Target Kinase	Activity (IC ₅₀ /Ki)	Reference
Compound 3	FGFR3 (wild-type & gatekeeper mutant)	Single-digit nanomolar	[12]
Compound 14	CDK2, CDK5	Ki = 0.007 μM, 0.003 μM	[13]
Compound 15	CDK2	Ki = 0.005 μM	[13]
Compound 23	CDK2	Ki = 0.090 μM	[13]

4-Aminopyrazole Derivatives as Kinase Inhibitors

4-Aminopyrazoles have also been developed as kinase inhibitors, with a notable example being covalent inhibitors of CDK14.

Structure-Activity Relationship (SAR) Summary:

- Covalent Inhibition: The 4-amino-1H-pyrazole scaffold has been utilized to design covalent inhibitors that target specific cysteine residues in the kinase active site.
- TAIRE Kinase Selectivity: Certain 4-aminopyrazole derivatives have shown a biased selectivity profile towards the TAIRE family of kinases (CDK14-18).

5-Aminopyrazole Derivatives as Kinase Inhibitors

5-Aminopyrazoles are a versatile class of kinase inhibitors, targeting a range of kinases including Bruton's Tyrosine Kinase (BTK) and p38 MAP kinase.

Structure-Activity Relationship (SAR) Summary:

- Hinge Interactions: The 5-aminopyrazole core can effectively mimic the hinge-binding interactions of other scaffolds like aminopyrazolopyrimidines.
- Reversible Covalent Inhibition: Cyanamide-based reversible-covalent inhibitors have been developed from the 5-aminopyrazole scaffold, offering a unique mechanism of action.

- Selectivity: Fine-tuning of substituents on the 5-aminopyrazole ring can lead to highly selective kinase inhibitors.

Anti-inflammatory Activity

Aminopyrazole derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

3-Aminopyrazole Derivatives in Inflammation

While less explored for anti-inflammatory purposes compared to 5-aminopyrazoles, some 3-aminopyrazole derivatives have demonstrated anti-inflammatory properties.

4-Aminopyrazole Derivatives in Inflammation

Certain 4-amino-3-trifluoromethyl-5-phenylpyrazoles have been identified as having appreciable anti-inflammatory activity.[\[14\]](#)

Structure-Activity Relationship (SAR) Summary:

- Phenyl at C5: The presence of a phenyl group at the 5-position appears to be important for the anti-inflammatory activity of 4-aminopyrazoles.[\[14\]](#)

5-Aminopyrazole Derivatives in Inflammation

5-Aminopyrazoles have been investigated as anti-inflammatory agents, with some analogues of celecoxib showing potent and selective COX-2 inhibition.[\[14\]](#)

Structure-Activity Relationship (SAR) Summary:

- COX-2 Selectivity: Modifications on the 5-aminopyrazole scaffold have led to the development of selective COX-2 inhibitors.
- Nitric Oxide Donors: Hybrid molecules combining a 5-aminopyrazole with a nitric oxide-donating moiety have been synthesized to create novel anti-inflammatory agents with potentially reduced side effects.[\[14\]](#)

Table 5: Anti-inflammatory Activity of Representative 5-Aminopyrazole Derivatives

Compound	Target	Activity (IC ₅₀)	Reference
Compound 35a	COX-2	0.55 μM	[14]
Compound 35b	COX-2	0.61 μM	[14]
Celecoxib	COX-2	0.83 μM	[14]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

- Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay

- Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate, ATP, and a buffer.
- Inhibitor Addition: Add the aminopyrazole test compounds at various concentrations to the reaction mixture.

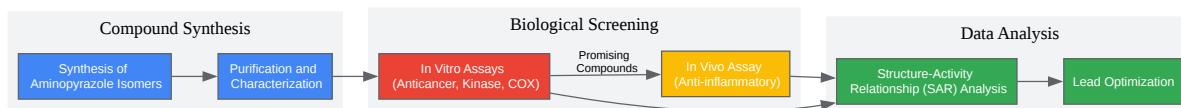
- Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a set time.
- Detection: Detect the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.
- Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This model is used to evaluate the acute anti-inflammatory activity of compounds.

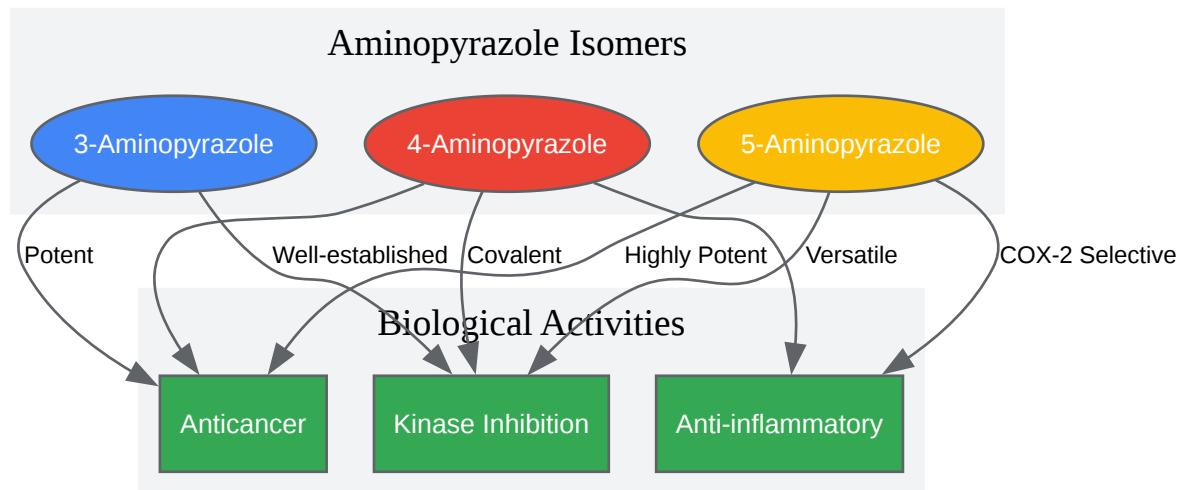
- Animal Dosing: Administer the test compounds to rats at different doses, typically orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
- Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation and edema.
- Measurement of Paw Volume: Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
- Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizations



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Caption: Experimental workflow for the comparison of aminopyrazole isomers.

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Caption: Relationship between aminopyrazole isomers and their biological activities.

Conclusion

The positional isomerism of the amino group on the pyrazole ring has a profound impact on the biological activity and structure-activity relationship of these compounds. While 5-aminopyrazoles appear to be the most extensively studied and have yielded highly potent anticancer and anti-inflammatory agents, 3- and 4-aminopyrazoles also represent valuable scaffolds for the development of novel therapeutics, particularly in the realm of kinase inhibition. A direct, systematic comparison of the three isomers under identical experimental conditions would be highly beneficial for a more definitive understanding of their relative merits and for guiding future drug design efforts. This guide provides a foundation for researchers to navigate the existing literature and make informed decisions in the design and development of new aminopyrazole-based drugs.

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